molecular formula C5H6F2O2 B2993970 2,2-Difluorocyclobutanecarboxylic acid CAS No. 1150518-74-3

2,2-Difluorocyclobutanecarboxylic acid

Cat. No.: B2993970
CAS No.: 1150518-74-3
M. Wt: 136.098
InChI Key: CEDIFJKUTKENCU-UHFFFAOYSA-N
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Description

2,2-Difluorocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is characterized by the presence of two fluorine atoms attached to a cyclobutane ring, which is further connected to a carboxylic acid group.

Safety and Hazards

2,2-Difluorocyclobutanecarboxylic acid may cause skin irritation and serious eye damage . It is also harmful if swallowed . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use protective gloves, eye protection, and face protection .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as [2 + 2] cycloaddition , which could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s potential to participate in [2 + 2] cycloaddition reactions suggests it may influence a variety of biochemical processes.

Preparation Methods

The synthesis of 2,2-Difluorocyclobutanecarboxylic acid typically involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone . This process includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which facilitate the replacement of hydroxyl groups with fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

2,2-Difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or aldehydes .

Comparison with Similar Compounds

2,2-Difluorocyclobutanecarboxylic acid can be compared with other similar compounds, such as 3,3-Difluorocyclobutanecarboxylic acid and non-fluorinated cyclobutanecarboxylic acids . The key differences lie in the position and number of fluorine atoms, which influence the compound’s chemical properties and reactivity. For example, this compound has a higher stability and reactivity compared to its non-fluorinated counterparts, making it more suitable for certain applications .

Similar Compounds

  • 3,3-Difluorocyclobutanecarboxylic acid
  • Cyclobutanecarboxylic acid
  • 2-Fluorocyclobutanecarboxylic acid

Properties

IUPAC Name

2,2-difluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDIFJKUTKENCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150518-74-3
Record name 2,2-difluorocyclobutane-1-carboxylic acid
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